4-ethoxy-N-(2-phenoxyphenyl)benzamide
Description
4-Ethoxy-N-(2-phenoxyphenyl)benzamide is a substituted benzamide featuring an ethoxy group at the para-position of the benzoyl moiety and a phenoxy-substituted aniline ring at the amide nitrogen. The ethoxy group enhances solubility in organic solvents, while the phenoxy substituent contributes to steric effects and π-π stacking interactions .
Properties
IUPAC Name |
4-ethoxy-N-(2-phenoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-24-17-14-12-16(13-15-17)21(23)22-19-10-6-7-11-20(19)25-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGENYJYBPSGUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of 4-ethoxy-N-(2-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(2-phenoxyphenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-phenoxyphenyl)benzamide is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Hydrogen Bonding and Crystal Packing
Benzamides with halogen substituents, such as 4-chloro-N-(2-phenoxyphenyl)benzamide (), exhibit distinct hydrogen-bonding networks. In this chloro analog, the para-chlorine atom participates in C–H/O hydrogen bonds with the amide oxygen and ether oxygen of the phenoxy group, forming a C11(5)C1 1(5)C11(6) hydrogen-bonding system. Notably, neither compound exhibits N–H∙∙∙O hydrogen bonding due to steric hindrance from the ortho-phenoxy group .
4-Bromo-N-(2-nitrophenyl)benzamide () introduces a nitro group, which enhances dipole-dipole interactions and π-stacking due to its electron-withdrawing nature. The nitro group also increases molecular planarity compared to ethoxy substituents, affecting solid-state arrangement.
Electronic and Steric Influences on Reactivity
- Halogen vs. Alkoxy Substituents : Chloro and bromo substituents (–3, 7) increase electron density on the aromatic ring via inductive effects, whereas ethoxy groups donate electrons through resonance. This difference impacts reactivity in electrophilic substitution reactions and interactions with biological targets.
- Methoxy and Hydroxy Derivatives: Compounds like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide () show enhanced antioxidant activity due to phenolic –OH groups, which participate in radical scavenging. Ethoxy groups, while electron-donating, lack this direct antioxidant capability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
